molecular formula C11H24N2O3 B6236882 tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate CAS No. 848419-01-2

tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

Cat. No.: B6236882
CAS No.: 848419-01-2
M. Wt: 232.3
InChI Key:
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Description

tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate: is an organic compound with the molecular formula C15H32N2O5. It is commonly used in organic synthesis as a protecting group for amines, preventing unwanted reactions during multi-step synthesis processes .

Mechanism of Action

Target of Action

It is known that the compound is used as a protective group in organic synthesis , suggesting that its targets could be reactive functional groups in organic molecules.

Mode of Action

Tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate acts as a protective group for amine functionalities in organic synthesis . The Boc group (tert-butoxycarbonyl) in the compound prevents unwanted reactions from occurring at the amine site . This allows for selective reactions to occur at other functional groups present in the molecule.

Result of Action

As a protective group in organic synthesis, its primary effect is to prevent unwanted reactions at the amine site, allowing for the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in chloroform and ethyl acetate , suggesting that its action and stability could be affected by the solvent environment. Furthermore, it should be stored in a dark place at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-aminopropoxy)propyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate is unique due to its specific structure that allows for selective protection of amines while providing a flexible linker for further functionalization. This makes it particularly useful in complex organic synthesis and pharmaceutical development .

Properties

CAS No.

848419-01-2

Molecular Formula

C11H24N2O3

Molecular Weight

232.3

Purity

95

Origin of Product

United States

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